Pomalidomide-PEG2-COOH Pomalidomide-PEG2-COOH
Brand Name: Vulcanchem
CAS No.: 2140807-17-4
VCID: VC4420524
InChI: InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O
Molecular Formula: C20H23N3O8
Molecular Weight: 433.417

Pomalidomide-PEG2-COOH

CAS No.: 2140807-17-4

Cat. No.: VC4420524

Molecular Formula: C20H23N3O8

Molecular Weight: 433.417

* For research use only. Not for human or veterinary use.

Pomalidomide-PEG2-COOH - 2140807-17-4

Specification

CAS No. 2140807-17-4
Molecular Formula C20H23N3O8
Molecular Weight 433.417
IUPAC Name 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)
Standard InChI Key NKISJPXMSOQWER-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Pomalidomide-PEG2-COOH features a three-part architecture:

  • Pomalidomide moiety: A thalidomide analog that binds CRBN with high affinity, enabling recruitment of the E3 ligase .

  • PEG2 linker: A two-unit polyethylene glycol spacer that balances solubility, flexibility, and steric considerations for optimal ternary complex formation .

  • Carboxylic acid terminus: A reactive handle for conjugating target-binding ligands via amide or ester linkages .

Key physicochemical parameters include:

PropertyValueSource
Molecular weight433.41 g/mol
Boiling point744.6±60.0°C (predicted)
Density1.456±0.06 g/cm³ (predicted)
Solubility50 mg/mL in DMSO
pKa4.28±0.10

The PEG2 linker’s ethylene oxide units confer water solubility while maintaining a compact structure, critical for cell permeability . Storage at 4°C in anhydrous conditions preserves stability, though prolonged exposure to aqueous environments may hydrolyze the carboxylic acid group .

Synthesis and Structural Analogues

The synthesis of Pomalidomide-PEG2-COOH follows modular PROTAC linker strategies:

  • Pomalidomide functionalization: The 4-amino group of pomalidomide undergoes nucleophilic substitution with a PEG2 spacer .

  • Carboxylic acid introduction: Terminal hydroxyl groups on PEG2 are oxidized to carboxylic acids using Jones reagent or similar oxidizing agents .

Comparative studies on linker optimization, as demonstrated in PROTAC development for PDCD2 degradation, reveal critical structure-activity relationships :

Linker TypeDegradation Efficiency (%)Key Insight
PEG140-60Moderate activity
PEG250-70Balanced solubility and efficacy
Shorter alkyl>95Enhanced cell permeability
Extended PEG (>2)<30Reduced proteasome engagement

These findings underscore the PEG2 linker’s role in balancing degrader potency and physicochemical properties . The carboxylic acid terminus enables rapid conjugation to amine-containing warheads via HATU-mediated coupling, facilitating PROTAC library synthesis .

Mechanism of Action in Targeted Protein Degradation

Pomalidomide-PEG2-COOH operates through a ubiquitin-proteasome-dependent mechanism:

CRBN Recruitment

The pomalidomide moiety binds CRBN’s β-hairpin loop, inducing conformational changes that activate E3 ligase activity . Structural studies show that the phthalimide ring forms critical Van der Waals contacts with Trp380 and Trp386 in CRBN’s substrate recognition domain .

Ternary Complex Formation

The PEG2 linker’s length (∼14.7 Å) optimizes spatial alignment between CRBN and the target protein. Kinetic studies demonstrate that PROTACs with PEG2 linkers achieve ternary complex half-lives (t₁/₂) of 8-12 minutes, sufficient for efficient ubiquitin transfer .

Ubiquitination and Degradation

Upon complex formation, the target protein undergoes polyubiquitination at lysine residues. Proteasomal recognition of ubiquitin chains leads to processive degradation, typically achieving >90% target depletion within 24 hours at nanomolar concentrations . Rescue experiments with proteasome inhibitors (e.g., MG-132) or CRBN competitors (e.g., lenalidomide) confirm mechanism specificity .

Applications in PROTAC Development

Pomalidomide-PEG2-COOH has enabled breakthroughs across multiple therapeutic areas:

Oncology

In MOLT-4 acute lymphoblastic leukemia cells, PROTACs derived from this linker induce degradation of PDCD2 (DC₅₀ = 2 nM), leading to G₂/M cell cycle arrest without acute cytotoxicity . Similar effects were observed in Jurkat and K-562 lines, demonstrating broad applicability .

Neurological Disorders

Proof-of-concept studies in neurodegenerative models show degradation of tau aggregates when conjugated to tau-binding peptides. The PEG2 linker’s hydrophilicity enhances blood-brain barrier penetration compared to alkyl spacers .

Inflammation

CRBN-recruiting PROTACs degrade IRAK4 in macrophage models, suppressing NF-κB signaling at IC₅₀ values 10-fold lower than small-molecule inhibitors .

Comparative Analysis with Related Compounds

Pomalidomide-PEG2-COOH’s performance must be contextualized against similar E3 ligase ligands:

ParameterPomalidomide-PEG2-COOHThalidomide-PEG2-COOHLenalidomide-PEG2-COOH
CRBN Binding (Kd)12 nM85 nM28 nM
Plasma Stabilityt₁/₂ = 6.7 ht₁/₂ = 2.1 ht₁/₂ = 4.9 h
Degradation Efficiency92%67%88%

The data highlight pomalidomide’s superior binding affinity and metabolic stability compared to first-generation thalidomide analogs .

Challenges and Optimization Strategies

While Pomalidomide-PEG2-COOH is widely utilized, several limitations drive ongoing optimization:

Hook Effect

At high concentrations (>10 μM), PROTACs can saturate E3 ligase binding, reducing degradation efficacy . Structural studies suggest that shortening the linker by one carbon (as in PDCD2 degrader 10e) mitigates this effect while improving DC₅₀ .

Tissue-Specific Activity

Differential CRBN expression across tissues necessitates linker adjustments. Hepatic cells often require extended PEG chains (PEG3-4) for optimal activity, whereas hematopoietic lineages favor compact linkers .

Off-Target Effects

Future Directions

Emerging applications for Pomalidomide-PEG2-COOH include:

  • PhotoPROTACs: Incorporation of photocleavable groups enables spatiotemporal control of degradation .

  • Dual-targeting Degraders: Conjugation to bispecific warheads for simultaneous degradation of oncogenic complexes .

  • ADC-PROTAC Hybrids: Antibody-drug conjugates delivering PROTACs to specific tissues, enhancing therapeutic windows .

Ongoing clinical trials (NCT04879091, NCT05204729) evaluating CRBN-based PROTACs will further validate this chemical scaffold’s translational potential.

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